molecular formula C9H17N3O6 B587119 N-(2-Aminoethyl)morpholine-4-carboxamide oxalate CAS No. 154467-16-0

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate

Cat. No.: B587119
CAS No.: 154467-16-0
M. Wt: 263.25
InChI Key: FMVSRINQKOORMK-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of N-(2-Aminoethyl)morpholine-4-carboxamide oxalate typically involves two key steps[2][2]:

    Synthesis of N-(2-Aminoethyl)morpholine-4-carboxamide: This step involves the reaction of 2-chloroethanol with 4-morpholinecarboxamide to form N-(2-chloroethyl)morpholine-4-carboxamide. This intermediate is then reacted with ammonia or an ammonium salt to yield N-(2-Aminoethyl)morpholine-4-carboxamide.

    Formation of the Oxalate Salt: The final step involves reacting N-(2-Aminoethyl)morpholine-4-carboxamide with oxalic acid to form this compound[][2].

Chemical Reactions Analysis

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate has a wide range of scientific research applications :

Comparison with Similar Compounds

N-(2-Aminoethyl)morpholine-4-carboxamide oxalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the morpholine ring, aminoethyl group, and oxalate, which confer specific chemical and biological properties .

Properties

IUPAC Name

N-(2-aminoethyl)morpholine-4-carboxamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.C2H2O4/c8-1-2-9-7(11)10-3-5-12-6-4-10;3-1(4)2(5)6/h1-6,8H2,(H,9,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVSRINQKOORMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676791
Record name Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154467-16-0
Record name N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154467160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--N-(2-aminoethyl)morpholine-4-carboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)morpholine-4-carboxamide oxalate
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Record name N-(2-Aminoethyl)-4-morpholinecarboxamide oxalate
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